Cas no 2309468-82-2 (2-{[9-(4-bromo-1-methyl-1H-imidazol-2-yl)-1-oxa-4-azaspiro[5.5]undecan-9-yl]oxy}acetic acid)

2-{[9-(4-bromo-1-methyl-1H-imidazol-2-yl)-1-oxa-4-azaspiro[5.5]undecan-9-yl]oxy}acetic acid structure
2309468-82-2 structure
Product Name:2-{[9-(4-bromo-1-methyl-1H-imidazol-2-yl)-1-oxa-4-azaspiro[5.5]undecan-9-yl]oxy}acetic acid
CAS No:2309468-82-2
MF:C15H22BrN3O4
MW:388.256883144379
CID:6536772
PubChem ID:165739421
Update Time:2025-07-27

2-{[9-(4-bromo-1-methyl-1H-imidazol-2-yl)-1-oxa-4-azaspiro[5.5]undecan-9-yl]oxy}acetic acid Chemical and Physical Properties

Names and Identifiers

    • EN300-7429661
    • 2309468-82-2
    • 2-{[9-(4-bromo-1-methyl-1H-imidazol-2-yl)-1-oxa-4-azaspiro[5.5]undecan-9-yl]oxy}acetic acid
    • Inchi: 1S/C15H22BrN3O4/c1-19-8-11(16)18-13(19)15(23-9-12(20)21)4-2-14(3-5-15)10-17-6-7-22-14/h8,17H,2-7,9-10H2,1H3,(H,20,21)
    • InChI Key: ZGNKGWYYRZSDQP-UHFFFAOYSA-N
    • SMILES: BrC1=CN(C)C(C2(CCC3(CNCCO3)CC2)OCC(=O)O)=N1

Computed Properties

  • Exact Mass: 387.07937g/mol
  • Monoisotopic Mass: 387.07937g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 23
  • Rotatable Bond Count: 4
  • Complexity: 442
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -1.8
  • Topological Polar Surface Area: 85.6Ų

2-{[9-(4-bromo-1-methyl-1H-imidazol-2-yl)-1-oxa-4-azaspiro[5.5]undecan-9-yl]oxy}acetic acid Pricemore >>

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Additional information on 2-{[9-(4-bromo-1-methyl-1H-imidazol-2-yl)-1-oxa-4-azaspiro[5.5]undecan-9-yl]oxy}acetic acid

Recent Advances in the Study of 2-{[9-(4-bromo-1-methyl-1H-imidazol-2-yl)-1-oxa-4-azaspiro[5.5]undecan-9-yl]oxy}acetic acid (CAS: 2309468-82-2)

The compound 2-{[9-(4-bromo-1-methyl-1H-imidazol-2-yl)-1-oxa-4-azaspiro[5.5]undecan-9-yl]oxy}acetic acid (CAS: 2309468-82-2) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its unique structural features and potential therapeutic applications. This research briefing aims to provide an overview of the latest findings related to this compound, including its synthesis, biological activity, and potential clinical relevance.

Recent studies have highlighted the compound's role as a promising scaffold for the development of novel small-molecule inhibitors targeting specific enzymatic pathways. The spirocyclic core of the molecule, combined with the imidazole and acetic acid moieties, offers a versatile platform for chemical modifications, enabling researchers to fine-tune its pharmacological properties. Several research groups have reported successful synthesis routes for this compound, with optimized yields and purity, making it more accessible for further biological evaluations.

In vitro and in vivo studies have demonstrated that 2-{[9-(4-bromo-1-methyl-1H-imidazol-2-yl)-1-oxa-4-azaspiro[5.5]undecan-9-yl]oxy}acetic acid exhibits potent inhibitory activity against a range of biologically relevant targets, including kinases and proteases. Notably, its ability to modulate inflammatory pathways has been a focal point of recent investigations, suggesting potential applications in autoimmune diseases and chronic inflammatory conditions. Mechanistic studies have revealed that the compound interacts with key signaling molecules, thereby disrupting pathological cascades.

Furthermore, computational modeling and structure-activity relationship (SAR) studies have provided insights into the molecular interactions that underlie the compound's bioactivity. These findings have paved the way for the design of derivatives with enhanced potency and selectivity. For instance, modifications to the bromo-imidazole moiety have been shown to significantly influence binding affinity and metabolic stability, offering a roadmap for future drug development efforts.

Despite these promising results, challenges remain in translating the compound's preclinical success into clinical applications. Issues such as bioavailability, toxicity, and off-target effects need to be addressed through rigorous pharmacokinetic and pharmacodynamic studies. Collaborative efforts between academia and industry are essential to overcome these hurdles and accelerate the compound's progression through the drug development pipeline.

In conclusion, 2-{[9-(4-bromo-1-methyl-1H-imidazol-2-yl)-1-oxa-4-azaspiro[5.5]undecan-9-yl]oxy}acetic acid represents a compelling candidate for further investigation in the realm of medicinal chemistry. Its unique structural attributes and demonstrated biological activity make it a valuable tool for understanding disease mechanisms and developing next-generation therapeutics. Continued research in this area holds the promise of unlocking new treatment modalities for a variety of medical conditions.

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